Dihydrohypothemycin: A Technical Guide to its Discovery and Origin
Dihydrohypothemycin: A Technical Guide to its Discovery and Origin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of dihydrohypothemycin. While the term "dihydrohypothemycin" is not widely documented as a primary natural product, this guide focuses on the closely related and well-studied parent compound, hypothemycin (B1674129), and the known derivative, 7',8'-dihydrohypothemycin. Hypothemycin is a resorcylic acid lactone with significant biological activities, including potent kinase inhibition, which has garnered interest in the field of drug discovery. This document will delve into the scientific literature to present a detailed account of its producing organism, biosynthetic pathway, methods of isolation, and biological activity, with a specific focus on quantitative data and experimental protocols.
Discovery and Origin
The Producing Organism
Hypothemycin is a secondary metabolite produced by the fungus Hypomyces subiculosus.[1][2][3] This fungus belongs to the Ascomycota phylum and is known to produce a variety of bioactive compounds. Strains of Hypomyces subiculosus, such as DSM 11931 and DSM 11932, have been specifically identified as producers of hypothemycin and its analogues.[4]
Discovery of Hypothemycin and 7',8'-Dihydrohypothemycin
Hypothemycin was first isolated and characterized from fungal fermentations.[5] Subsequent research has focused on its potent biological activities, particularly as an inhibitor of protein kinases.
While hypothemycin is the major metabolite, a derivative, 7',8'-dihydrohypothemycin , has been identified as a minor metabolite produced by a genetically modified strain of Hypomyces subiculosus.[6] In a study where the O-methyltransferase (OMT) gene in the hypothemycin biosynthetic cluster was knocked out, the resulting strain showed altered metabolite production, including the accumulation of 7',8'-dihydrohypothemycin.[6] This finding confirms the natural origin of a dihydro-derivative of hypothemycin.
Biosynthesis of Hypothemycin
The biosynthesis of hypothemycin is a complex process involving a collaboration between two polyketide synthases (PKSs) and a series of post-PKS modifying enzymes.[1][2][3] The core of the molecule is assembled from acetate (B1210297) units via the polyketide pathway.
Key Biosynthetic Enzymes
The key enzymes involved in the hypothemycin biosynthetic pathway are encoded by a gene cluster in Hypomyces subiculosus.[1] These include:
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Hpm8: A highly reducing iterative PKS (HR-PKS) responsible for the synthesis of a hexaketide intermediate.
-
Hpm3: A non-reducing iterative PKS (NR-PKS) that receives the hexaketide from Hpm8 and extends it to a nonaketide, followed by cyclization to form the resorcylic acid lactone core.[2][3]
-
Hpm5: An O-methyltransferase (OMT) that methylates the C-4 hydroxyl group.[1]
-
Hpm7: A flavin-dependent monooxygenase (FMO) involved in epoxidation.
-
Hpm1: A cytochrome P450 monooxygenase responsible for hydroxylation.
-
Glutathione S-transferase: An enzyme that catalyzes the cis-trans isomerization of the 7',8' double bond.[1][6]
Biosynthetic Pathway
The proposed biosynthetic pathway for hypothemycin begins with the synthesis of a reduced hexaketide by Hpm8. This intermediate is then transferred to Hpm3, which extends the chain and catalyzes the macrolactonization to form trans-7',8'-dehydrozearalenol (DHZ).[1][2] A series of post-PKS modifications, including methylation, epoxidation, hydroxylation, and isomerization, then convert DHZ into hypothemycin.[1][7] The formation of 7',8'-dihydrohypothemycin likely involves a reduction of the 7',8' double bond at a late stage in the pathway, although the specific enzyme responsible for this reduction has not been explicitly characterized.
Caption: Proposed biosynthetic pathway of hypothemycin and 7',8'-dihydrohypothemycin.
Biological Activity and Quantitative Data
Hypothemycin exhibits a range of biological activities, primarily attributed to its ability to act as a covalent inhibitor of certain protein kinases.[8] It contains a cis-enone moiety that can undergo a Michael addition reaction with a conserved cysteine residue in the ATP-binding site of susceptible kinases.[9]
One of the key targets of hypothemycin is Transforming Growth Factor-β Activated Kinase 1 (TAK1), a critical regulator of the NF-κB signaling pathway.[9] Inhibition of TAK1 by hypothemycin leads to downstream effects on cell proliferation, inflammation, and apoptosis.
Quantitative Data on Biological Activity
The following tables summarize the reported quantitative data for the biological activity of hypothemycin and its analogues.
| Compound | Target/Assay | IC50/EC50 | Reference |
| Hypothemycin | IL-2 production | 9 nM | [10] |
| Hypothemycin | IL-2-induced proliferation | 194 nM | [10] |
| Hypothemycin | Anti-malarial activity | 2.2 µg/mL | [11] |
| Hypothemycin | Trypanocidal activity (T. brucei) | ~170 nM | [12] |
| 4-O-demethylhypothemycin | Cytotoxicity (COLO829, BRAF mutant) | Potent and selective | [4] |
Table 1: In vitro biological activity of hypothemycin and its analogue.
| Cell Line | Mutation | IC50 of Hypothemycin (µM) | Reference |
| COLO829 | BRAF V600E | Potent | [4] |
| HT29 | BRAF V600E | Potent | [4] |
| OVCAR3 (ovarian cancer) | - | Cytotoxic | [9] |
| MDA-MB-231 (breast cancer) | - | Cytotoxic | [13] |
Table 2: Cytotoxicity of hypothemycin against various cancer cell lines.
Experimental Protocols
Fermentation and Isolation of Hypothemycin
This protocol describes a general method for the cultivation of Hypomyces subiculosus and the extraction of hypothemycin.
4.1.1. Fungal Culture
-
Prepare a suitable liquid or solid-state fermentation medium. A commonly used medium is oatmeal agar.
-
Inoculate the medium with a culture of Hypomyces subiculosus.
-
Incubate the culture at an appropriate temperature (e.g., 25°C) for a sufficient period (e.g., 2-4 weeks) to allow for the production of secondary metabolites.
4.1.2. Extraction and Purification
-
Harvest the fungal biomass and the culture medium.
-
Extract the culture with an organic solvent such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Subject the crude extract to chromatographic separation techniques, such as column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to purify hypothemycin.
Semi-synthesis of Hypothemycin Analogues
The following is a general procedure for the semi-synthesis of hypothemycin analogues by modifying the C8-C9 diol.[9]
4.2.1. Acylation of Hypothemycin
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Dissolve hypothemycin (10 mg, 0.026 mmol) in dry dichloromethane (B109758) (1.0 mL).
-
Add 2,6-lutidine (9.2 µL, 0.079 mmol, 3.0 equiv).
-
Add the appropriate anhydride (B1165640) (0.058 mmol, 2.2 equiv) to the reaction mixture.
-
Stir the solution at room temperature for 12 hours under a nitrogen atmosphere.
-
Quench the reaction with water (2 mL) and extract with dichloromethane (2 mL).
-
Filter the organic layer through silica gel and concentrate under nitrogen gas.
-
Purify the resulting analogues by preparative HPLC.
Signaling Pathway and Experimental Workflow Visualization
TAK1 Signaling Pathway Inhibition by Hypothemycin
Caption: Hypothemycin covalently inhibits TAK1, blocking NF-κB activation.
Experimental Workflow for Isolation and Characterization
Caption: General workflow for the isolation and characterization of hypothemycin.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Enzymatic synthesis of resorcylic acid lactones by cooperation of fungal iterative polyketide synthases involved in hypothemycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic hypothemycin analogues from Hypomyces subiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted covalent inactivation of protein kinases by resorcylic acid lactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semisynthesis of Hypothemycin Analogues Targeting the C8-C9 Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypothemycin inhibits the proliferative response and modulates the production of cytokines during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hypothemicin, a fungal natural product, identifies therapeutic targets in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
